molecular formula C12H11N3O B2831968 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1267438-94-7

5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B2831968
CAS RN: 1267438-94-7
M. Wt: 213.24
InChI Key: GINPCOVPHRPCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the CAS Number: 1267438-94-7 . It has a molecular weight of 213.24 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11N3O/c16-8-11-12(9-6-7-9)15(14-13-11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . The compound’s molecular weight is 213.24 .

Scientific Research Applications

Antimicrobial Agents and Molecular Docking Studies

A study by Bhat et al. (2016) focused on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. These compounds were synthesized via a Vilsmeier–Haack reaction approach and exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The antibacterial results were further supported by in silico molecular docking studies, indicating potential as E. coli MurB enzyme inhibitors (Bhat et al., 2016).

Synthesis Methodologies

Palka et al. (2014) reported on the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines via a microwave-assisted treatment, showcasing a one-pot multicomponent procedure that emphasizes the versatility in the chemical modification and synthesis of complex molecules involving the core structure similar to "5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde" (Palka et al., 2014).

Fluorescence Studies

Wrona-Piotrowicz et al. (2022) explored the synthesis of highly fluorescent dyes containing a pyrazolylpyrene chromophore, derived from a similar triazole-aldehyde structure. These compounds exhibited bright fluorescence in solution and potential for sensing strongly acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).

Cyclopropenylidene Organocatalysts

A study by Connon (2014) introduced cyclopropenylidene carbenes as efficient catalysts for intermolecular Stetter reactions, offering insights into novel catalytic applications that could potentially involve structures similar to "this compound" (Connon, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264) .

properties

IUPAC Name

5-cyclopropyl-1-phenyltriazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-8-11-12(9-6-7-9)15(14-13-11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINPCOVPHRPCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.